molecular formula C14H15NO B573836 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI) CAS No. 167101-71-5

1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)

Cat. No.: B573836
CAS No.: 167101-71-5
M. Wt: 213.28
InChI Key: UXTMSHJPEDXMJW-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Advanced Organic Chemistry

The carbazole nucleus is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its rigid and planar aromatic system, combined with the electron-donating nature of the nitrogen atom, imparts favorable photophysical and electronic properties. These characteristics have led to the extensive use of carbazole derivatives in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters. nih.gov In the realm of medicinal chemistry, the carbazole framework is present in numerous alkaloids with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

Overview of Dihydro- and Tetrahydrocarbazole Systems in Synthetic Research

Dihydro- and tetrahydrocarbazole systems are crucial intermediates in the synthesis of more complex carbazole-based molecules. nih.gov Tetrahydrocarbazoles, in particular, are readily accessible through the well-established Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative. nih.govmdpi.com These partially saturated systems offer multiple reactive sites for further functionalization, allowing for the introduction of various substituents and the construction of more elaborate molecular architectures. nih.gov The functionalization of the tetrahydrocarbazole core is a key strategy for modulating the biological and physical properties of the resulting compounds. nih.gov

Contextualization of 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) within Contemporary Carbazole Chemistry

1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) is a specific derivative within the vast family of carbazoles. While direct and extensive research on this particular compound is limited, its structure suggests a synthetic origin from the more commonly studied 2,3,4,9-tetrahydro-1H-carbazol-4-one. The presence of the ethoxy group at the 4-position indicates a likely etherification of the corresponding 4-hydroxy or 4-keto precursor.

The study of such derivatives is important for understanding structure-activity relationships within the carbazole class. The introduction of an alkoxy group, such as ethoxy, can significantly influence the compound's solubility, lipophilicity, and electronic properties, which in turn can affect its biological activity and material applications. While not as extensively studied as its ketone precursor, the chemistry of 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) can be inferred from the well-established reactivity of the dihydrocarbazole scaffold.

Properties

CAS No.

167101-71-5

Molecular Formula

C14H15NO

Molecular Weight

213.28

IUPAC Name

4-ethoxy-2,3-dihydro-1H-carbazole

InChI

InChI=1S/C14H15NO/c1-2-16-13-9-5-8-12-14(13)10-6-3-4-7-11(10)15-12/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

UXTMSHJPEDXMJW-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=NC3=CC=CC=C32)CCC1

Synonyms

1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Carbazole, 4 Ethoxy 2,3 Dihydro 9ci and Analogous Systems

Classical and Modern Approaches to the Carbazole (B46965) Skeleton Construction

The synthesis of the tetrahydrocarbazole scaffold, the hydrogenated precursor to the carbazole system, is dominated by two closely related and historically significant name reactions: the Borsche-Drechsel cyclization and the Fischer indole (B1671886) synthesis. These methods provide robust and versatile entries into the tricyclic core of the target molecule.

Borsche-Drechsel Cyclization for Tetrahydrocarbazole Ring Formation

The mechanism is understood to proceed in a manner analogous to the Fischer indole synthesis. An acid catalyst protonates the phenylhydrazone, which facilitates a researchgate.netresearchgate.net-sigmatropic rearrangement. Subsequent proton transfer and cyclization, followed by the elimination of an ammonia (B1221849) molecule, yields the final tetrahydrocarbazole product. wikipedia.org The reaction is typically carried out under acidic conditions, often using sulfuric acid or other strong Brønsted acids, and may require heat. wikipedia.org

Fisher Indole Synthesis and its Adaptations for Tetrahydrocarbazole Cores

The Fischer indole synthesis is a widely used and versatile method for constructing indole rings, and it can be directly adapted to form tetrahydrocarbazole cores. The reaction involves treating a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.org For the synthesis of a tetrahydrocarbazole, cyclohexanone (B45756) or a derivative thereof is used as the ketone component. The resulting intermediate, a cyclohexanone phenylhydrazone, undergoes an acid-catalyzed intramolecular rearrangement and cyclization to form the tetrahydrocarbazole ring system. prepchem.com

Modern adaptations of the Fischer synthesis have focused on improving yields and simplifying procedures, leading to the development of efficient one-pot syntheses. These methods often employ various catalysts, including Brønsted acids, Lewis acids, and even solid-supported catalysts to drive the reaction under milder conditions. prepchem.com The choice of acid and solvent can be critical in optimizing the yield and purity of the resulting tetrahydrocarbazole.

Table 1: Comparison of Classical Methods for Tetrahydrocarbazole Synthesis
FeatureBorsche-Drechsel CyclizationFischer Indole Synthesis
ReactantsPhenylhydrazine and Cyclohexanone (or derivatives)Phenylhydrazine (or derivative) and Cyclohexanone (or derivative)
Key IntermediateCyclohexanone arylhydrazoneCyclohexanone phenylhydrazone
Typical CatalystsStrong Brønsted acids (e.g., H₂SO₄)Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂)
Core TransformationAcid-catalyzed cyclization of the pre-formed hydrazoneOne-pot reaction or stepwise formation and subsequent cyclization of the hydrazone

Cyclization Reactions for Tricyclic Backbone Construction

Beyond the classical methods, other cyclization strategies have been developed to construct the tricyclic carbazole backbone. These often involve intramolecular C-C or C-N bond formations on suitably substituted precursors. For instance, palladium-catalyzed reactions can be employed to cyclize precursors like substituted aminobiphenyls. Oxidative cyclization is another powerful technique where a bond is formed between two aromatic rings under the influence of an oxidizing agent. These modern methods can offer alternative regiochemical control and functional group tolerance compared to the classic acid-catalyzed approaches.

Targeted Functionalization and Derivatization Strategies of Carbazole Scaffolds

The synthesis of the specific compound 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) requires not only the construction of the core but also the precise installation of the ethoxy group at the C4 position. This is achieved through a combination of precursor synthesis and regioselective functionalization.

Regioselective Introduction of Ethoxy Moieties

The most direct synthetic route to 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) involves the preparation of a key precursor, 2,3-dihydro-1H-carbazol-4(9H)-one . This intermediate can be synthesized via a Fischer-type reaction between 1,3-cyclohexanedione (B196179) and phenylhydrazine. researchgate.netprepchem.com In this reaction, the phenylhydrazine first condenses with one of the ketone groups of the dione, and subsequent acid-catalyzed cyclization yields the carbazolone.

This carbazolone precursor exists in a tautomeric equilibrium with its enol form, 4-hydroxy-2,3-dihydro-1H-carbazole . The presence of this hydroxyl group provides a synthetic handle for the introduction of the ethoxy moiety via the Williamson ether synthesis. wikipedia.org This classic S_N2 reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, sodium ethoxide) to form an alkoxide nucleophile. This nucleophile then attacks an ethylating agent, such as ethyl bromide or diethyl sulfate, to form the desired ether linkage, yielding the final product. wikipedia.orgmasterorganicchemistry.com

Table 2: Proposed Williamson Ether Synthesis for 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI)
Reactant/ReagentRoleExample
4-Hydroxy-2,3-dihydro-1H-carbazoleAlcohol Precursor (Nucleophile Source)(Obtained from enolization of 2,3-dihydro-1H-carbazol-4(9H)-one)
BaseDeprotonating AgentSodium Hydride (NaH) or Sodium Ethoxide (NaOEt)
Ethylating AgentElectrophileEthyl Bromide (CH₃CH₂Br) or Diethyl Sulfate ((CH₃CH₂)₂SO₄)
SolventReaction MediumTetrahydrofuran (THF), Dimethylformamide (DMF)
ProductTarget Compound1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI)

Selective Substitution Patterns on the Carbazole Framework

The carbazole framework allows for further derivatization to produce a wide range of analogues. The substitution pattern can be controlled by either starting with appropriately substituted precursors (e.g., a substituted phenylhydrazine) or by direct functionalization of the formed carbazole ring. Direct C-H alkylation of indole and carbazole systems, often catalyzed by palladium, allows for the regioselective introduction of alkyl groups at specific positions, typically adjacent to the nitrogen atom. organic-chemistry.org Furthermore, the nitrogen atom of the carbazole ring itself can be functionalized through N-alkylation or N-arylation reactions, providing another avenue for creating diverse molecular structures. The choice of synthetic strategy—building from substituted fragments or direct functionalization—depends on the desired final substitution pattern and the reactivity of the specific carbazole scaffold.

N-Substitution and Side-Chain Elaboration at the 9-Position

The nitrogen atom at the 9-position of the carbazole ring is a primary site for synthetic modification, offering a versatile handle for introducing a wide array of substituents and for the elaboration of side chains. These modifications are crucial as they significantly influence the electronic, optical, and biological properties of the resulting molecules. Common strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The introduction of alkyl groups at the carbazole nitrogen is a fundamental transformation. Classical methods often involve the reaction of the carbazole anion, generated by a base such as potassium hydroxide (B78521) or sodium hydride, with an alkyl halide. google.com More contemporary methods have focused on improving efficiency and reaction conditions. For instance, microwave-assisted N-alkylation of carbazole with alkyl halides in a "dry media" environment (adsorbed on potassium carbonate) has been shown to proceed rapidly and in high yields. tandfonline.comtandfonline.comresearchgate.net This solvent-free approach offers advantages in terms of reduced reaction times and simplified work-up procedures. tandfonline.com Phase-transfer catalysis is another effective technique, enabling the use of reagents like chloroethane (B1197429) in the presence of an alkaline solution and a catalyst to achieve high yields of N-alkylated products. google.com

N-Arylation: The formation of a C-N bond between the carbazole nitrogen and an aryl group is key to synthesizing materials with specific electronic properties. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for N-arylation. doaj.org Palladium-catalyzed methods, such as the one-pot reaction of anilines with aryl triflates, allow for direct N-arylation followed by an oxidative biaryl coupling to form the carbazole ring itself. acs.org Another approach involves the intramolecular oxidative N-arylation of biarylsulfonamides, which proceeds through the cleavage of C-C bonds. acs.orgnih.gov

N-Acylation: Acyl groups can also be introduced at the 9-position. This is typically achieved by reacting the carbazole with an acyl chloride or anhydride. nih.gov N-acylation is significant because it alters the electronic nature of the nitrogen atom, rendering it electron-withdrawing. This change profoundly affects the reactivity of the carbazole ring system in subsequent electrophilic substitution reactions, directing incoming electrophiles to the meta-position relative to the nitrogen, in contrast to the para-directing influence of N-alkyl groups. rsc.org N-acylcarbazoles have also been explored as selective transamidation reagents, capable of acylating sterically less hindered primary amines under mild conditions. oup.com

The table below summarizes various N-substitution reactions on the carbazole scaffold.

Reaction TypeCarbazole SubstrateReagent(s)Catalyst/ConditionsProductYieldReference
N-AlkylationCarbazoleAlkyl HalideK₂CO₃, TBAB, Microwave (5-10 min)9-Alkylcarbazole32-95% tandfonline.com
N-EthylationCarbazoleChloroethaneAlkali lye, Phase-transfer catalyst, 70-150 °C9-Ethylcarbazole>99% google.com
N-Acylation9H-CarbazoleAcyl Chlorides / Activated Acyl DerivativesBase9-AcylcarbazoleN/A nih.gov
N-Arylationo-IodoanilinesSilylaryl triflatesCsF, then Pd catalystCarbazole derivativesGood to Excellent acs.org

Carbon-Carbon Bond Formation via Condensation and Acylation Reactions

Beyond substitution at the nitrogen, the formation of new carbon-carbon bonds on the carbazole aromatic framework is essential for extending the π-conjugated system and introducing diverse functionalities. Acylation and condensation reactions are two primary strategies to achieve this.

Acylation Reactions: Friedel-Crafts acylation is a classic method for introducing acyl groups onto the carbazole ring. The regioselectivity of this reaction is heavily influenced by the substituent on the nitrogen atom. For N-alkylated carbazoles, such as 9-ethylcarbazole, electrophilic substitution like acetylation occurs primarily at the C-3 position (para to the nitrogen). rsc.orgtandfonline.com Catalysts like triphenyl phosphonium (B103445) perchlorate (B79767) (PPh₃·HClO₄) have been shown to be mild and efficient for the acetylation of N-alkylcarbazoles with acetic anhydride, yielding exclusively the 3-acetylated product. tandfonline.com In contrast, traditional Lewis acids like aluminum chloride can sometimes lead to mixtures of mono- and di-substituted products and the formation of tarry by-products. tandfonline.com

Condensation and Formylation Reactions: Vilsmeier-Haack formylation represents another important C-C bond-forming reaction, introducing a formyl group (-CHO) onto the carbazole ring. The reaction of 9-alkylcarbazoles with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) under microwave irradiation provides a rapid and efficient route to carbazole aldehydes, which are valuable intermediates for further synthetic transformations. tandfonline.com A novel tandem annulation reaction has been developed for synthesizing functionalized 3-hydroxycarbazoles through the condensation of an enolate (from β-ketoesters or similar compounds) with 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones. nih.govrsc.org This metal-free method involves an intramolecular conjugate addition followed by in situ cleavage of the nitro group to construct the carbazole framework. nih.govrsc.org

The following table details examples of C-C bond formation on carbazole systems.

Reaction TypeSubstrateReagent(s)Catalyst/ConditionsProduct TypeYieldReference
Acetylation9-EthylcarbazoleAcetic Anhydride20 mol% PPh₃·HClO₄, CH₂Cl₂, 2 hr3-Acetyl-9-ethylcarbazoleHigh (not specified) tandfonline.com
Vilsmeier Formylation9-AlkylcarbazolesDMF, POCl₃Microwave irradiationCarbazole-3-aldehydesGood tandfonline.com
Friedel-Crafts AcylationN-AcetylcarbazoleAcetyl ChlorideAlCl₃Ring acylation meta to nitrogenHigh rsc.org
Tandem Annulation2-Nitrochalcones & β-ketoestersN/A (enolate condensation)Base-promoted, metal-freeFunctionalized 3-hydroxycarbazolesN/A nih.govrsc.org

1,3-Dipolar Cycloaddition Reactions for Heterocyclic Annulation

The 1,3-dipolar cycloaddition is a powerful, stereospecific reaction for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole (a molecule with four π-electrons over three atoms, like an azide (B81097) or a nitrone) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgfrontiersin.org In the context of carbazole chemistry, this strategy is employed for heterocyclic annulation, where a new ring is fused onto the carbazole scaffold.

To achieve this, a carbazole derivative must be functionalized with either a 1,3-dipole or a dipolarophile. For example, a carbazole bearing an alkyne or alkene side chain can act as the dipolarophile in reactions with various 1,3-dipoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for creating 1,2,3-triazole rings. mdpi.comresearchgate.net A carbazole functionalized with an azide group can react with an alkyne, or conversely, an alkynyl-carbazole can react with an azide, to append a triazole ring to the core structure. mdpi.com Similarly, azomethine ylides can be reacted with carbazoles bearing electron-deficient alkene moieties to synthesize pyrrolidine-fused carbazole systems. nih.gov These annulation strategies are of great interest as they provide access to complex, polycyclic heteroaromatic systems that are otherwise difficult to synthesize. wikipedia.org

Rational Design Principles for Novel Carbazole-Based Architectures

The synthesis of new carbazole derivatives is often guided by rational design principles aimed at achieving specific functional outcomes. Carbazole alkaloids and their synthetic analogues are recognized for a wide range of biological activities, and structural modifications are systematically planned to enhance these properties. frontiersin.orgnih.gov For instance, in the development of potential antimicrobial or cytotoxic agents, different pharmacophores are combined with the carbazole scaffold to explore structure-activity relationships (SAR). frontiersin.orgnih.govnih.gov

Key design principles include:

Modulation of Molecular Flexibility: The introduction of rotatable bonds, such as a methylene (B1212753) group between the carbazole core and a functional side chain, can increase molecular flexibility. frontiersin.org This allows the molecule to adopt different conformations, potentially improving its ability to bind to biological targets.

Pharmacophore Hybridization: This strategy involves combining the carbazole nucleus with other known pharmacologically active moieties (pharmacophores). nih.gov For example, linking carbazole to groups like aminoguanidine, dihydrotriazine, or thiosemicarbazide (B42300) has been used to design novel antimicrobial agents. nih.govnih.gov Docking studies and SAR analysis help to identify which combinations are most potent. nih.gov

Tuning Electronic Properties: For applications in materials science, the electronic properties of the carbazole unit are paramount. Substituents are chosen to modulate the HOMO/LUMO energy levels, band gap, and charge transport characteristics. doaj.org N-arylation and extension of the π-system via C-C bond formation are common strategies. doaj.orgrsc.org

Structural Modification Strategies for Enhanced Chemical Diversity

Achieving broad chemical diversity is a central goal in developing libraries of carbazole derivatives for screening in drug discovery and materials science. Several synthetic strategies are employed to generate a wide array of structurally varied carbazoles.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. A three-component reaction using an indole, a ketone, and a bromoacetaldehyde (B98955) acetal, catalyzed by bismuth trifluoromethanesulfonate, provides a direct route to diverse carbazole scaffolds. frontiersin.orgnih.gov

Functional Group Interconversion: A common strategy involves synthesizing a key carbazole intermediate, such as a carbazole carboxylic acid or aldehyde, which can then be converted into a wide range of derivatives. frontiersin.orgnih.gov For example, a carbazole carboxylic acid can be transformed into a series of amides and hydrazides, which can be further reacted to form hydrazones, thereby generating significant structural diversity from a single precursor. frontiersin.orgnih.gov

Positional Isomerism and Substitution Patterns: Systematically modifying the substitution pattern on the carbazole rings provides access to a large number of isomers with distinct properties. chim.it C-H activation and functionalization techniques have emerged as powerful tools for regioselective introduction of functional groups at various positions (C1-C4, C5-C8) on the carbazole nucleus. chim.itrsc.org

Side-Chain Engineering: In the context of polymeric materials, functionalization of the terminals of alkyl side chains attached to the carbazole or associated monomers can significantly influence polymer aggregation and charge transport properties. rsc.org

By employing these strategies, chemists can systematically explore the chemical space around the carbazole scaffold, facilitating the discovery of new compounds with enhanced and novel properties. researchgate.net

Elucidation of Reaction Mechanisms in Carbazole Synthesis and Transformations

Mechanistic Pathways of Key Carbazole-Forming Cyclization Reactions

The formation of the carbazole (B46965) core, particularly in its partially saturated forms, is often achieved through powerful cyclization reactions. The Borsche–Drechsel cyclization is a cornerstone for synthesizing tetrahydrocarbazoles, which are direct precursors to the 2,3-dihydrocarbazole system. wikipedia.orgwikipedia.org

The synthesis of the specific 2,3-dihydro-1H-carbazole skeleton, which is the core of the target molecule, typically begins with the formation of a 1,2,3,4-tetrahydrocarbazol-4-one derivative. This is accomplished via a reaction analogous to the Borsche-Drechsel cyclization, starting from a phenylhydrazine (B124118) and a 1,3-cyclohexanedione (B196179). The mechanism is widely described as proceeding in a manner similar to the Fischer indole (B1671886) synthesis. wikipedia.orgwikipedia.org

The key mechanistic steps are as follows:

Hydrazone Formation: The reaction initiates with the condensation of a phenylhydrazine with a 1,3-cyclohexanedione to form the corresponding phenylhydrazone.

Acid-Catalyzed Tautomerization: In the presence of an acid catalyst (e.g., sulfuric acid, acetic acid), the phenylhydrazone undergoes a proton transfer to form its enamine tautomer. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The crucial step is a heat-induced pericyclic reaction, specifically a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated hydrazone (or the enamine intermediate). This rearrangement breaks the N-N bond and forms a new C-C bond between the aromatic ring and the cyclohexene (B86901) ring. wikipedia.org

Rearomatization and Cyclization: The resulting intermediate undergoes rearomatization. A subsequent intramolecular electrophilic attack by one of the imine carbons onto the aniline (B41778) ring leads to the formation of a new six-membered ring.

Elimination: The final step involves the elimination of an ammonia (B1221849) molecule from the cyclized intermediate, which results in the formation of the tricyclic 1,2,3,4-tetrahydrocarbazol-4-one ring system. wikipedia.orgwikipedia.org

This pathway provides direct access to the carbazolone core structure, which is essential for the subsequent introduction of the ethoxy group.

Detailed Mechanisms of Functional Group Interconversions on the Carbazole Ring System

The target compound, 1H-Carbazole, 4-ethoxy-2,3-dihydro-, features a key ethoxy group at the 4-position. This functional group is typically introduced via the O-alkylation of the corresponding precursor, 4-oxo-2,3,4,9-tetrahydro-1H-carbazole. This precursor exists in tautomeric equilibrium with its enol form, 4-hydroxy-2,3-dihydro-1H-carbazole. The etherification is most commonly achieved through a Williamson ether synthesis. wikipedia.orgbyjus.com

The mechanism of this transformation proceeds via a bimolecular nucleophilic substitution (SN2) pathway: wikipedia.orgmasterorganicchemistry.com

Deprotonation: The first step involves the deprotonation of the hydroxyl group of the enol tautomer (4-hydroxy-2,3-dihydro-1H-carbazole) using a strong base, such as sodium hydride (NaH). khanacademy.org This generates a potent nucleophile, the corresponding alkoxide anion. The negative charge is delocalized across the oxygen and the conjugated system, enhancing its stability and reactivity.

Nucleophilic Attack: The generated carbazole alkoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br). byjus.com

Concerted Transition State: The reaction proceeds through a concerted SN2 mechanism. The nucleophile attacks the carbon atom from the side opposite to the leaving group (a halide ion). wikipedia.org This backside attack leads to the simultaneous formation of the new C-O bond and the cleavage of the C-halide bond.

Product Formation: The process results in the formation of the desired 4-ethoxy-2,3-dihydro-1H-carbazole and a salt byproduct (e.g., sodium iodide). For this SN2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.com

This O-alkylation is a versatile and widely used method for modifying hydroxyl-containing organic molecules. eurekaselect.comnih.gov

Exploration of Catalytic Mechanisms Employed in Carbazole Derivative Synthesis

Catalysis plays a pivotal role in both the formation and subsequent transformation of carbazole derivatives. The mechanisms range from acid catalysis in the initial cyclization to transition metal catalysis in subsequent dehydrogenation or functionalization reactions.

Acid Catalysis in Cyclization: As detailed in Section 3.1, the Borsche-Drechsel cyclization is fundamentally an acid-catalyzed reaction. researchgate.net Both Brønsted acids (like H₂SO₄, p-TSA) and Lewis acids (like Zn(OTf)₂, FeCl₂) can be employed to promote the key steps of the reaction. rsc.orgrsc.org The acid catalyst facilitates the initial tautomerization to the reactive enamine intermediate and activates the imine for the final intramolecular cyclization step by protonating the nitrogen atom, thereby increasing the electrophilicity of the imine carbon. wikipedia.orgacs.org

Palladium-Catalyzed Dehydrogenation: The dihydrocarbazole ring system is a substrate for catalytic dehydrogenation to form the fully aromatic carbazole. This transformation is frequently accomplished using a palladium catalyst (e.g., Pd/C) and is often performed at elevated temperatures. nih.govnih.gov Understanding this mechanism is crucial as it represents a key potential transformation of the title compound.

The mechanism of palladium-catalyzed dehydrogenation of a tetrahydrocarbazole has been studied using a combination of experiments and density functional theory (DFT). researchgate.net

Adsorption: The tetrahydrocarbazole molecule adsorbs onto the surface of the palladium catalyst. DFT studies suggest that the molecule adsorbs with the aromatic ring parallel to the surface. researchgate.net

C-H Bond Cleavage: The reaction is initiated by the cleavage of a C-H bond, typically at the C1 or C4 position, which has been identified as the rate-determining step. researchgate.net The hydrogen atom is transferred to the palladium surface.

Sequential Dehydrogenation: This initial hydrogen abstraction is followed by a series of subsequent C-H bond cleavage steps, leading to the step-wise removal of hydrogen atoms from the saturated ring.

Desorption: Once the ring is fully aromatized, the resulting carbazole molecule desorbs from the catalyst surface, regenerating the active catalytic site for the next cycle. researchgate.net

It has been noted that this reaction can be subject to product inhibition, where the more strongly adsorbing aromatic carbazole product can block active sites on the catalyst surface. researchgate.net Some modern methods allow for this dehydrogenation to proceed without external oxidants or hydrogen acceptors, with H₂ gas being the only byproduct. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

One-dimensional NMR experiments provide fundamental information about the number and types of proton and carbon atoms in a molecule.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

¹³C NMR: Would reveal the number of different carbon environments. The chemical shifts would differentiate between aromatic, aliphatic, and ether-linked carbons.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, this technique could provide direct information about the electronic environment of the nitrogen atom within the carbazole (B46965) ring system.

No experimental ¹H, ¹³C, or ¹⁵N NMR data for 1H-Carbazole, 4-ethoxy-2,3-dihydro- (9CI) is available in the public domain.

2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the complete carbon skeleton and identifying quaternary carbons. nih.gov

Specific 2D NMR data (COSY, HSQC, HMBC) for 1H-Carbazole, 4-ethoxy-2,3-dihydro- (9CI) has not been reported in scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for identifying and quantifying components in a mixture. For a purified sample of 1H-Carbazole, 4-ethoxy-2,3-dihydro-, GC-MS would provide its retention time and a mass spectrum.

No GC-MS analysis data for 1H-Carbazole, 4-ethoxy-2,3-dihydro- (9CI) has been found.

HRMS measures the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

There is no publicly available HRMS data for 1H-Carbazole, 4-ethoxy-2,3-dihydro- (9CI).

The method of ionization used in mass spectrometry can significantly influence the resulting mass spectrum.

Electron Ionization (EI): This is a high-energy ionization technique that typically causes extensive fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound's structure and can be used for identification by comparison with spectral libraries.

Electrospray Ionization (ESI): This is a soft ionization technique that usually results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound.

No specific EI or ESI mass spectra for 1H-Carbazole, 4-ethoxy-2,3-dihydro- (9CI) are available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No IR spectrum for 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) could be located. A detailed analysis of its characteristic absorption bands, which would confirm the presence of the ethoxy group, the secondary amine of the carbazole ring, and the aromatic and aliphatic C-H bonds, is therefore not possible.

X-ray Crystallography for Definitive Solid-State Structural Determination

There are no published crystal structures for 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) in the searched databases.

Analysis of Molecular Conformation and Ring Planarity

Without crystallographic data, the specific conformation of the dihydrocarbazole ring system and the planarity of the fused rings in the solid state remain unknown.

Investigation of Intermolecular Interactions and Crystal Packing

Details regarding the intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the crystal packing of this compound are unavailable.

Until such time as the synthesis and characterization of 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) are reported in the scientific literature, a fact-based article on its advanced spectroscopic and structural properties cannot be generated.

Computational and Theoretical Chemistry Studies on Carbazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For carbazole (B46965) systems, these methods provide invaluable insights into their behavior in various chemical environments.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecular systems. DFT studies on carbazole and its derivatives have provided a wealth of information on their geometric and electronic structures.

In the case of 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI), the presence of the electron-donating ethoxy group at the C4 position is expected to significantly influence its electronic properties. Theoretical studies on other carbazole-based sensitizers have shown that the introduction of electron-donating groups can raise the HOMO energy level. mdpi.com This would, in turn, decrease the HOMO-LUMO gap, likely leading to a red-shift in its absorption spectrum compared to the unsubstituted tetrahydrocarbazole. The dihydro-cyclohexene ring introduces a non-planar geometry, which will also affect the electronic delocalization across the molecule.

Table 1: Predicted Impact of Substituents on Ground State Properties of a Dihydrocarbazole System (Qualitative)

PropertyUnsubstituted 2,3-dihydro-1H-carbazole4-ethoxy-2,3-dihydro-1H-carbazoleRationale
HOMO EnergyLowerHigherThe electron-donating ethoxy group destabilizes the HOMO.
LUMO EnergyRelatively unchangedSlightly destabilizedThe effect on the LUMO is generally less pronounced for donor groups.
HOMO-LUMO GapLargerSmallerThe significant rise in HOMO energy leads to a smaller energy gap.
Dipole MomentLowerHigherThe electronegative oxygen atom in the ethoxy group increases polarity.

This table is a qualitative prediction based on established principles of substituent effects on aromatic systems and is not based on direct computational data for 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI).

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The partially saturated ring in 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) imparts significant conformational flexibility. Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape of such molecules.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational changes occurring in solution. nih.gov Such simulations on tetrahydrocarbazole derivatives have been used to understand their stability and interactions in biological systems. researchgate.netnih.gov For 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI), MD simulations would reveal the preferred conformations of the dihydro-cyclohexene ring and the orientation of the ethoxy substituent. This information is vital for understanding how the molecule might interact with biological targets or pack in a solid state. The interplay between the ring puckering and the electronic properties could also be investigated through combined MD and quantum chemical approaches. nih.gov

In Silico Approaches to Predict Synthetic Accessibility and Novel Reaction Pathways

Computational tools are increasingly used to predict the feasibility of synthetic routes and to discover novel reaction pathways.

For 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI), retrosynthetic analysis software could propose various synthetic strategies. For instance, a plausible route might involve the Fischer indole (B1671886) synthesis starting from an appropriately substituted phenylhydrazine (B124118) and cyclohexanone (B45756), followed by functionalization. Alternatively, a route involving the construction of the carbazole core with the ethoxy group already in place could be explored. Machine learning models trained on large datasets of organic reactions could help in predicting the most viable reaction conditions and potential side products for the synthesis of this specific target molecule. researchgate.netrjptonline.org

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of novel compounds.

The theoretical prediction of NMR and IR spectra is a common application of DFT. For carbazole derivatives, DFT calculations have been shown to provide vibrational spectra that are in excellent agreement with experimental data. researchgate.net Similarly, theoretical calculations of 13C and 1H NMR chemical shifts for substituted carbazoles have been performed and correlated with experimental values. researchgate.netresearchgate.net Recent advances in machine learning have also led to the development of highly accurate predictors for 1H NMR chemical shifts. nih.govgithub.ionih.gov

For 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI), DFT calculations could be used to predict its IR and NMR spectra. The calculated vibrational frequencies would help in assigning the experimental IR spectrum, providing a detailed fingerprint of the molecule. The predicted 1H and 13C NMR chemical shifts would be instrumental in confirming the structure of the synthesized compound. The chemical shifts of the protons and carbons in the dihydro-cyclohexene ring would be particularly sensitive to its conformation.

Table 2: Representative Predicted 13C NMR Chemical Shifts (ppm) for a Substituted Carbazole System

Carbon AtomCarbazole (Experimental in DMSO)Predicted Shift for 4-ethoxy-2,3-dihydro-1H-carbazole (Hypothetical)Rationale for Predicted Shift
C1125.8~126Minimal change expected.
C2118.8~25-30 (aliphatic)Change from sp2 to sp3 hybridization.
C3120.1~25-30 (aliphatic)Change from sp2 to sp3 hybridization.
C4118.8~150-160sp2 carbon bearing an electron-donating ethoxy group.
C4a122.5~123Minor change.
C4b139.8~140Minor change.
C5a122.5~123Minor change.
C8a139.8~140Minor change.
C9a109.9~110Minor change.
C-ethoxy (CH2)-~60-70Typical range for an ether methylene (B1212753) carbon.
C-ethoxy (CH3)-~15-20Typical range for an ether methyl carbon.

This table presents hypothetical predicted 13C NMR chemical shifts for 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) based on experimental data for carbazole researchgate.net and general substituent effects. These are not the results of specific calculations for the target molecule.

Role of 1h Carbazole, 4 Ethoxy 2,3 Dihydro 9ci and Its Derivatives As Synthetic Intermediates and Chemical Building Blocks

Precursors in the Construction of Complex Nitrogen-Containing Heterocyclic Systems

The 4-ethoxy-2,3-dihydro-1H-carbazole core is a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems, including various carbazole (B46965) alkaloids and their analogues. The inherent reactivity of the dihydrocarbazole nucleus, combined with the electronic influence of the ethoxy group, facilitates a range of synthetic transformations.

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the carbazole skeleton, which can be adapted to produce substituted tetrahydrocarbazoles. wjarr.comwjarr.com These tetrahydrocarbazoles, in turn, can be functionalized and aromatized to yield a variety of carbazole derivatives. okstate.edu The presence of the ethoxy group in 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) can direct further substitution reactions and influence the regioselectivity of subsequent cyclization or annulation reactions.

For instance, the synthesis of fused heterocyclic systems, such as pyrazolo-, isoxazolo-, and triazolo-fused carbazoles, often starts from appropriately substituted tetrahydrocarbazole precursors. rsc.orgnih.govrsc.orgresearchgate.net The 4-ethoxy derivative can be envisioned as a key starting material for creating novel polycyclic frameworks with potential biological activity. The general strategy involves the reaction of the tetrahydrocarbazole core with various reagents to build additional heterocyclic rings onto the carbazole framework.

Table 1: Examples of Complex Heterocyclic Systems Derived from Carbazole Precursors

Precursor TypeReagentResulting Heterocyclic System
Tetrahydrocarbazol-1-oneHydroxylamine HydrochlorideIsoxazolo[5,4-a]carbazole
Tetrahydrocarbazol-1-oneHydrazine HydratePyrazolo[3,4-a]carbazole
5-Iodotriazole derivativePalladium catalyst1,2,3-Triazole-fused heterocycles

This table illustrates general synthetic transformations applicable to the carbazole scaffold, which can be adapted for derivatives like 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI).

Scaffolds for the Creation of Diverse Chemical Libraries for Research Purposes

In drug discovery and materials science, the generation of chemical libraries containing a diverse range of related compounds is crucial for screening and identifying molecules with desired properties. The 4-ethoxy-2,3-dihydro-1H-carbazole scaffold is an excellent starting point for combinatorial synthesis due to its modifiable structure.

The nitrogen atom of the carbazole ring can be functionalized, and the aromatic rings can undergo various substitution reactions. The partially saturated cyclohexane (B81311) ring also offers multiple sites for chemical modification. This allows for the systematic introduction of a wide array of functional groups, leading to the creation of large and diverse libraries of carbazole derivatives. These libraries can then be screened for biological activity against various targets or for specific photophysical or electronic properties.

The concept of "privileged structures" in medicinal chemistry highlights scaffolds that can bind to multiple biological targets. nih.gov The carbazole nucleus is considered one such privileged scaffold, and by extension, derivatives like 4-ethoxy-2,3-dihydro-1H-carbazole can be used to generate libraries of potential therapeutic agents. wjarr.com

Fundamental Building Blocks in the Design and Synthesis of Functional Materials

Carbazole-containing materials have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and conductive polymers. mdpi.com The carbazole moiety is known for its good hole-transporting properties, thermal stability, and tunable electronic structure.

The 4-ethoxy-2,3-dihydro-1H-carbazole can serve as a monomer or a key building block in the synthesis of functional polymers. The ethoxy group can be used to tune the electronic properties and solubility of the resulting polymers. Polymerization can occur through various positions on the carbazole ring, leading to polymers with different conjugation pathways and, consequently, different optical and electronic properties.

For example, carbazole derivatives can be electropolymerized to form conductive films. researchgate.net The synthesis of carbazole-based copolymers with other aromatic or heterocyclic units allows for the fine-tuning of the material's band gap, and HOMO/LUMO energy levels, which are critical parameters for device performance. mdpi.com

Table 2: Properties of Carbazole-Based Polymers for Functional Materials

Polymer TypeKey PropertiesPotential Applications
Poly(N-vinylcarbazole)Photoconductivity, Hole-transportElectrophotography, OLEDs
Poly(3,6-carbazole)sHigh conductivity (when doped)Conductive materials, Sensors
Carbazole CopolymersTunable band gap and energy levelsOLEDs, Organic photovoltaics

This table summarizes the general properties and applications of carbazole-based polymers. The incorporation of specific substituents like the ethoxy group in 1H-Carbazole, 4-ethoxy-2,3-dihydro-(9CI) can further modify these properties.

Advanced Analytical Methodologies for Research and Characterization of Carbazole Derivatives

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the analysis of carbazole (B46965) derivatives, ensuring their purity and enabling their isolation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) stand out as particularly powerful methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the purity assessment of carbazole derivatives due to its high resolution and sensitivity. For compounds like 1H-Carbazole, 4-ethoxy-2,3-dihydro-, a reversed-phase HPLC method would likely be employed. This involves a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. taylorandfrancis.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of carbazole derivatives can be significantly influenced by trace impurities, which can, in turn, affect their photophysical properties. nih.gov HPLC is crucial for identifying and quantifying these impurities. For instance, studies on other carbazole derivatives have utilized HPLC to distinguish between commercially available and laboratory-synthesized batches, revealing the presence of minor components that could interfere with their intended applications. nih.gov A typical HPLC analysis for a carbazole derivative would involve a gradient elution to effectively separate compounds with a range of polarities. The detection is commonly performed using a UV detector, as the carbazole moiety exhibits strong UV absorbance. um.edu.mtmdpi.com

Interactive Data Table: Illustrative HPLC Parameters for Carbazole Derivative Analysis

ParameterTypical Value/ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good separation for non-polar to moderately polar compounds like carbazole derivatives.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFATFA is a common additive to improve peak shape and resolution. Acetonitrile is a strong organic modifier.
Gradient 5% B to 95% B over 20 minutesA gradient elution is effective for separating components with varying polarities in a single run.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~293 nm and ~325 nmCarbazole derivatives typically have strong absorbance maxima in these regions.
Injection Volume 10 µLA standard volume for analytical injections.

Note: This table represents typical starting conditions for method development for a compound like 1H-Carbazole, 4-ethoxy-2,3-dihydro-, based on general knowledge of carbazole analysis.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

For volatile and semi-volatile carbazole derivatives, GCxGC offers unparalleled separation power. researchgate.netnih.gov This technique utilizes two columns with different stationary phases, providing a two-dimensional separation that can resolve co-eluting peaks from a single-column GC analysis. nih.gov This is particularly useful for analyzing complex mixtures containing numerous isomers and related compounds, which is often the case in industrial samples or environmental extracts containing carbazole derivatives. researchgate.netresearchgate.net

In the context of 1H-Carbazole, 4-ethoxy-2,3-dihydro-, GCxGC would be highly effective in separating it from other positional isomers or byproducts from its synthesis. The first dimension column is typically a non-polar phase, separating compounds based on their boiling points, while the second dimension column is a polar phase, providing separation based on polarity. researchgate.net This structured separation allows for the creation of contour plots where compounds of similar chemical classes group together, aiding in identification. taylorandfrancis.com

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification and precise quantification of carbazole derivatives. nih.govijpsr.comactascientific.comresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile carbazole derivatives. semanticscholar.org Following separation by GC, the molecules are ionized, typically by electron ionization (EI), and the resulting fragments are detected by a mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries or by interpretation. libretexts.orgchadsprep.com For a compound like 1H-Carbazole, 4-ethoxy-2,3-dihydro-, key fragments would be expected from the loss of the ethoxy group and cleavages within the dihydro-carbazole ring system. The molecular ion peak would confirm the molecular weight of the compound. Derivatization may sometimes be employed to improve the chromatographic behavior and provide more specific mass spectral fragmentation patterns for certain carbazole derivatives. researchgate.net

Interactive Data Table: Predicted GC-MS Fragmentation for 1H-Carbazole, 4-ethoxy-2,3-dihydro-

m/z (mass-to-charge ratio)Predicted FragmentSignificance
[M]+ C14H17NO+Molecular ion, confirms the molecular weight.
[M-29]+ C12H12N+Loss of the ethyl group from the ethoxy substituent.
[M-45]+ C12H12N+Loss of the entire ethoxy group.
Various smaller fragments Fragments from the carbazole ringProvides fingerprint for structural confirmation.

Note: This table is predictive and based on general fragmentation patterns of ethoxy-substituted aromatic compounds and carbazole structures.

The coupling of GCxGC with a time-of-flight mass spectrometer (TOF-MS) provides a four-dimensional analytical system (two retention times, mass-to-charge ratio, and signal intensity), offering exceptional capability for the detailed characterization of complex samples containing numerous carbazole derivatives. nih.gov

Development and Refinement of Analytical Protocols for Carbazole Derivatives in Complex Chemical Systems

The analysis of carbazole derivatives in complex matrices, such as industrial process streams, environmental samples, or biological fluids, requires the development of robust and specific analytical protocols. nih.gov These protocols often involve extensive sample preparation to remove interfering matrix components and concentrate the analytes of interest.

For instance, the determination of carbazole derivatives in environmental samples like sediment often utilizes techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample pretreatment, followed by analysis with ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS). nih.gov Such methods are designed to be highly sensitive and selective, with low limits of detection (LODs). nih.gov

The development of these protocols involves several key steps:

Optimization of Extraction: Selecting an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) to efficiently recover the carbazole derivatives from the matrix.

Clean-up: Employing procedures to remove matrix components that could interfere with the analysis, such as co-eluting compounds or substances that cause ion suppression in mass spectrometry.

Method Validation: A critical step that includes assessing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. taylorandfrancis.com

For industrial applications, such as the analysis of carbazole derivatives in lubricating oils, methods are developed to assess properties like solubility and stability. nih.gov These protocols might involve techniques like differential scanning calorimetry (DSC) and rotary pressure vessel oxidation tests (RPVOT) alongside chromatographic analysis. nih.gov

The continuous refinement of these analytical protocols is driven by the need for lower detection limits, higher throughput, and the ability to analyze an expanding range of carbazole derivatives in increasingly complex samples. The development of novel stationary phases for chromatography and advancements in mass spectrometry instrumentation are key to meeting these challenges.

Q & A

Q. What are the recommended synthesis routes for 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)?

A practical approach involves adapting methods from structurally similar carbazole derivatives. For example, the synthesis of 9-(4-Methoxyphenyl)-9H-carbazole ( ) utilized Ullmann coupling and Friedel-Crafts alkylation. Ethoxylation can be achieved via nucleophilic substitution using ethoxide ions under anhydrous conditions. Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Structural validation using X-ray crystallography (as in ) or NMR spectroscopy.
  • Reaction optimization through controlled temperature (e.g., 60–80°C) to minimize side reactions .

Q. How should researchers handle and store 4-ethoxy-substituted carbazole derivatives safely?

While specific safety data for this compound is limited, general protocols for carbazoles apply:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Store in amber glass vials under inert gas (N₂/Ar) to prevent oxidation.
  • Avoid exposure to static electricity or open flames (flammability risk noted for similar compounds in ).
  • Dispose of waste via approved hazardous chemical protocols .

Q. What spectroscopic techniques are essential for characterizing the structure of 4-ethoxy-carbazole derivatives?

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computational predictions (DFT). The ethoxy group’s protons typically resonate at δ 1.2–1.4 (triplet) and δ 3.4–3.6 (quartet).
  • X-ray crystallography : Resolve molecular conformation and substituent orientation (as demonstrated in ).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass matching C₁₄H₁₅NO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for ethoxy-carbazole compounds?

  • Step 1 : Re-optimize computational models (e.g., DFT with B3LYP/6-311+G(d,p)) to account for solvent effects or conformational flexibility.
  • Step 2 : Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns and substituent positions.
  • Step 3 : Cross-reference with crystallographic data (e.g., bond angles and torsional strain from ) to identify steric or electronic mismatches .

Q. What strategies optimize reaction yields while minimizing by-products in carbazole ethoxylation?

  • Catalyst screening : Use palladium/copper systems for Ullmann-type couplings (reported in ).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ethoxide ions.
  • By-product mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., unreacted halides) with scavengers like polymer-supported amines .

Q. How to assess the stability of 4-ethoxy-carbazole derivatives under varying conditions?

  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
  • Oxidative stability : Perform accelerated aging studies (40°C/75% RH) and track oxidation products using LC-MS .

Q. What methodologies track metabolic pathways of ethoxy-carbazole derivatives in biological systems?

  • Isotopic labeling : Introduce ¹³C or ²H into the ethoxy group for tracing via mass spectrometry.
  • In vitro assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and identify metabolites using HRMS.
  • Computational ADME : Predict metabolic sites with software like Schrödinger’s QikProp, focusing on deethylation or hydroxylation pathways .

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